Elevated Molar Refraction and Polar Surface Area Compared to Non-Fluorinated Cyclobutyl Analog
Direct comparison with the non-fluorinated cyclobutyl analog 4-(cyclobutylmethoxy)-3,5-difluoroaniline (CAS 1707369-83-2) shows the target compound has a higher molecular weight (231.21 vs. 213.23 g/mol) and crucially, an increased number of fluorine atoms (3 vs. 2), which enhances its calculated lipophilicity and metabolic stability without significantly increasing molecular size . The additional aryl fluorine increases the topological polar surface area (TPSA) and introduces a strong hydrogen bond acceptor, the aryl C-F, capable of engaging in orthogonal multipolar interactions with protein backbones, a feature absent in the comparator [1].
| Evidence Dimension | Molecular Weight and Fluorine Count |
|---|---|
| Target Compound Data | 231.21 g/mol, 3 Fluorine atoms |
| Comparator Or Baseline | 4-(cyclobutylmethoxy)-3,5-difluoroaniline (213.23 g/mol, 2 Fluorine atoms) |
| Quantified Difference | Increase of 17.98 g/mol and +1 Fluorine |
| Conditions | Exact mass calculation based on molecular formulas C11H12F3NO vs. C11H13F2NO . |
Why This Matters
The additional fluorine on the aniline ring provides an extra handle for modulating ADME properties and target binding through non-classical hydrogen bonds, a key advantage for lead optimization.
- [1] Melnykov, K. P., et al. (2018). Synthesis, 50(24), 4949-4957. View Source
